molecular formula C8H18O2Si B100403 Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester CAS No. 18388-42-6

Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester

Cat. No.: B100403
CAS No.: 18388-42-6
M. Wt: 174.31 g/mol
InChI Key: PXLWWYVEAMBGFN-UHFFFAOYSA-N
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Description

Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester is an organic compound with the molecular formula C10H24O3Si2. It is a derivative of propionic acid, where the hydrogen atoms are replaced by a methyl group and a trimethylsilyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester typically involves the esterification of propionic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced separation techniques are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The trimethylsilyl group can also be cleaved, allowing the compound to act as a source of reactive intermediates in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Propionic acid, 2-methyl-3-(trimethylsilyl)-, ethyl ester
  • Propionic acid, 2-methyl-3-(trimethylsilyl)-, butyl ester
  • Propionic acid, 2-methyl-3-(trimethylsilyl)-, isopropyl ester

Uniqueness

Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the trimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis. Additionally, the methyl ester group provides versatility in various chemical reactions, making it a useful compound in both research and industrial applications.

Biological Activity

Propionic acid derivatives, particularly 2-methyl-3-(trimethylsilyl)-, methyl ester , have garnered attention in the field of medicinal chemistry due to their potential biological activities. This compound is a modified form of propionic acid, known for its role in various biochemical pathways and its applications in pharmaceuticals.

Biological Activity Overview

The biological activity of propionic acid derivatives has been extensively studied, particularly their effects on cancer cell lines and metabolic processes. The following sections detail specific findings related to their antiproliferative effects and metabolic implications.

Anticancer Properties

Recent studies have shown that certain derivatives of propionic acid exhibit significant anticancer activity. For instance, a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were synthesized and tested against colon cancer cell lines (HCT-116). The results indicated that these compounds selectively inhibited cancer cell proliferation with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . Notably, compounds 7a and 7g demonstrated the highest inhibitory activity at 0.12 mg/mL , while compound 7d was the least effective at 0.81 mg/mL .

CompoundIC50 (mg/mL)Activity Level
7a0.12High
7g0.12High
7d0.81Low

The mechanism of action appears to involve the disruption of cellular signaling pathways related to apoptosis and cell cycle regulation, specifically through the inhibition of heat shock protein 90 (HSP90) and TRAP1 pathways .

Metabolic Effects

Propionic acid is also noted for its metabolic effects, particularly in relation to adipocyte function. Studies indicate that propionic acid and its derivatives can inhibit lipolysis and de novo lipogenesis in adipocytes, leading to increased insulin-stimulated glucose uptake . This suggests a potential role in managing obesity and type 2 diabetes by promoting healthier adipocyte metabolism.

Case Studies

Several case studies have highlighted the biological activity of propionic acid derivatives:

  • Inhibition of Cancer Cell Proliferation : A study involving various methyl esters derived from propionic acid showed selective inhibition of HCT-116 colon cancer cells without affecting normal HEK-293 cells, indicating a targeted therapeutic potential .
  • Metabolic Regulation : Research demonstrated that propionic acid enhances insulin sensitivity by modulating fatty acid synthesis pathways in primary rat adipocytes. This effect was attributed to the inhibition of key enzymes involved in lipogenesis .

Properties

IUPAC Name

methyl 2-methyl-3-trimethylsilylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-7(8(9)10-2)6-11(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLWWYVEAMBGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[Si](C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339006
Record name Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18388-42-6
Record name Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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